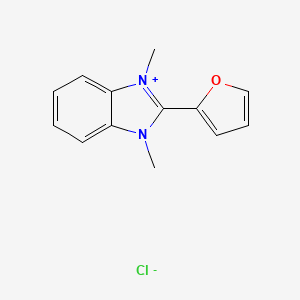![molecular formula C16H14BrClO4 B5024305 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is a chemical compound that has been extensively studied in scientific research. It is commonly used in the field of medicinal chemistry and drug discovery due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in inflammatory or cancerous processes.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. The compound has also been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde in lab experiments is its potential therapeutic properties. The compound has been found to exhibit a range of activities that make it a promising candidate for drug discovery. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde. One direction is to further investigate the mechanism of action and identify the specific targets of the compound. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety in vivo. Finally, the compound could be further modified to improve its pharmacological properties and reduce any potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. However, the mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde involves the reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(2-chlorophenoxy)ethanol in the presence of a base and a solvent. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO4/c1-20-15-9-11(10-19)8-12(17)16(15)22-7-6-21-14-5-3-2-4-13(14)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQAPWQAVAOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)
![3-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024230.png)
![N-(4-methoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5024236.png)
![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)

![5-isopropyl-3-{1-[3-(4-methoxyphenyl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5024310.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)